8-Br-cGMP

Description

Properties

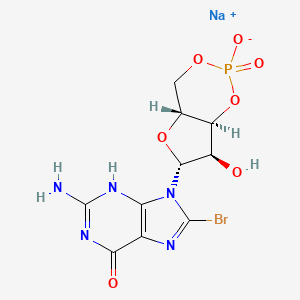

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRFCXHKYQVNFK-YEOHUATISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31356-94-2 (Parent) |

Source

|

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801017246 |

Source

|

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51116-01-9 |

Source

|

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 8-Bromo-cGMP: A Key cGMP Analog for Research

This guide provides a comprehensive technical overview of 8-Bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP), a widely used cell-permeable and phosphodiesterase (PDE)-resistant analog of cyclic guanosine monophosphate (cGMP). It is intended for researchers, scientists, and drug development professionals who are investigating cGMP signaling pathways. This document delves into the core principles of cGMP signaling, the biochemical advantages of this compound, its mechanism of action, and detailed protocols for its application in key experimental models.

The Foundation: Understanding the cGMP Signaling Pathway

Cyclic GMP is a ubiquitous second messenger that plays a pivotal role in a multitude of physiological processes.[1][2][3] Its signaling cascade is integral to functions such as smooth muscle relaxation (vasodilation), platelet aggregation, neuronal signaling, and phototransduction.[1][4][5] The canonical cGMP pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs).[1][4] These enzymes exist in two primary forms: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[4][6]

Once synthesized, cGMP exerts its effects by binding to and activating three main classes of effector proteins:

-

cGMP-dependent protein kinases (PKGs) [7]

-

Cyclic nucleotide-gated (CNG) ion channels

-

cGMP-regulated phosphodiesterases (PDEs) [7]

The signal is terminated by the hydrolysis of cGMP to the inactive 5'-GMP by PDEs.[1] Dysregulation of this pathway is implicated in various pathologies, making its components attractive targets for therapeutic intervention.

This compound: A Superior Pharmacological Tool

To dissect the complexities of the cGMP signaling network, researchers require specific and reliable pharmacological tools. While endogenous cGMP is the natural signaling molecule, its utility in experimental settings is limited by its poor membrane permeability and rapid degradation by PDEs.[8] This led to the development of cGMP analogs, with this compound emerging as a gold-standard reagent.

The introduction of a bromine atom at the 8-position of the guanine ring confers several advantageous properties:

-

Enhanced Membrane Permeability: The increased lipophilicity of this compound allows it to readily cross cell membranes, enabling the study of cGMP-dependent processes in intact cells and tissues.

-

Resistance to PDE Hydrolysis: The 8-bromo modification provides steric hindrance, making this compound more resistant to degradation by PDEs compared to native cGMP.[8] This ensures more stable and sustained intracellular concentrations, leading to more reproducible experimental outcomes.

-

Potent PKG Activation: this compound is a potent activator of cGMP-dependent protein kinases (PKG Iα, Iβ, and II), the primary effectors of cGMP signaling in many cell types.[9][10]

Quantitative Data: A Comparative Overview of cGMP Analogs

The following table summarizes the key biochemical parameters of this compound in comparison to the endogenous ligand and other relevant analogs.

| Compound | Target | Parameter | Value (µM) | Key Characteristics |

| cGMP | PKG Iα | Ka | ~1.0 | Endogenous activator of PKG.[8] |

| This compound | PKG Iα | Ka | ~0.4 | Cell-permeable activator, more potent than cGMP.[8] |

| Sp-8-Br-cGMPS | PKG Iα | Ka | ~0.1 | Potent, membrane-permeable, and highly PDE-resistant PKG activator.[8] |

| Rp-8-Br-cGMPS | PKG Iα | Ki | ~0.5 | Competitive inhibitor of PKG.[8][11] |

Ka: Activation constant; Ki: Inhibition constant.

Mechanism of Action: How this compound Elicits a Cellular Response

This compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG.[8] This binding event induces a conformational change in the kinase, leading to the activation of its catalytic domain. Activated PKG then phosphorylates a diverse array of downstream protein substrates on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular events.[8]

Key downstream targets of the cGMP/PKG signaling pathway include:

-

Ion Channels: PKG can phosphorylate and modulate the activity of various ion channels, including those involved in regulating intracellular calcium levels.[12][13]

-

Phosphodiesterases: PKG can phosphorylate and regulate the activity of certain PDEs, creating a feedback loop that controls cGMP levels.[14][15]

-

Contractile Machinery: In smooth muscle cells, PKG phosphorylates proteins involved in the contractile apparatus, leading to relaxation.[16]

Experimental Protocols: A Practical Guide to Using this compound

The following protocols provide a framework for utilizing this compound in common experimental paradigms. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental endpoint.

Protocol 1: In Vitro PKG Kinase Activity Assay

This radiometric assay measures the ability of this compound to activate purified PKG.

Materials:

-

Recombinant human PKG Iα

-

PKG peptide substrate

-

This compound

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the PKG substrate peptide, and the desired concentration of this compound.

-

Initiate the reaction by adding purified PKG Iα to the reaction mixture.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.[8]

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.[8]

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

-

Quantify the incorporated radioactivity by scintillation counting.[8]

Protocol 2: Cell-Based Assay for Smooth Muscle Relaxation

This protocol assesses the effect of this compound on the contractile tone of isolated vascular smooth muscle.

Materials:

-

Isolated arterial rings (e.g., from rabbit femoral artery)

-

Organ chamber bath with physiological salt solution (PSS)

-

Force transducer

-

This compound

-

Vasoconstrictor agent (e.g., phenylephrine)

Procedure:

-

Mount the arterial rings in the organ chamber bath containing PSS, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Allow the rings to equilibrate under a resting tension.

-

Pre-constrict the arterial rings with a vasoconstrictor agent to achieve a stable contractile tone.

-

Add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Record the changes in isometric tension using the force transducer.

-

Calculate the percentage of relaxation induced by this compound relative to the pre-constricted tension.

Protocol 3: Platelet Aggregation Inhibition Assay

This assay measures the inhibitory effect of this compound on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet aggregometer

-

This compound

-

Platelet agonist (e.g., collagen, ADP)

Procedure:

-

Prepare PRP and PPP from fresh whole blood.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[8]

-

Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring.[8]

-

Initiate platelet aggregation by adding a platelet agonist to the PRP.[8]

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.[8]

-

Determine the maximal aggregation for each condition and calculate the percentage of inhibition induced by this compound.[8]

Applications in Research

This compound has been instrumental in elucidating the role of the cGMP/PKG pathway in a wide range of research areas:

-

Cardiovascular Physiology: Studying the mechanisms of vasodilation, regulation of blood pressure, and inhibition of platelet aggregation.[1][17][18]

-

Neuroscience: Investigating synaptic plasticity, neurotransmitter release, and the role of cGMP in learning and memory.[4][5]

-

Smooth Muscle Physiology: Elucidating the signaling cascades that govern the relaxation and contraction of various smooth muscle tissues.[14][16]

-

Cancer Biology: Exploring the complex and often controversial role of the cGMP/PKG pathway in tumor progression and cell proliferation.[19]

-

Kidney Disease: Investigating the potential of modulating cGMP signaling for therapeutic benefit in chronic kidney disease.[18]

Conclusion

This compound remains an indispensable pharmacological tool for researchers investigating cGMP-mediated signaling. Its enhanced cell permeability and resistance to enzymatic degradation provide a stable and reliable means of activating the cGMP/PKG pathway in a variety of experimental systems. A thorough understanding of its mechanism of action and the implementation of well-controlled experimental protocols, as outlined in this guide, are essential for generating robust and reproducible data. As our understanding of the intricacies of cGMP signaling continues to evolve, this compound will undoubtedly continue to be a cornerstone of research in this dynamic field.

References

-

Cyclic guanosine monophosphate - Wikipedia. (n.d.). Retrieved from [Link]

-

Hashmi, M. F., & Tariq, M. (2023). Biochemistry, Cyclic GMP. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

cGMP-PKG signaling pathway - CUSABIO. (n.d.). Retrieved from [Link]

-

Friebe, A., & Sandner, P. (2020). The cGMP system: components and function. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(3), 351-354. Retrieved from [Link]

-

The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. (n.d.). Retrieved from [Link]

-

Schematic of the Cyclic GMP (cGMP) signaling pathway. cGMP is... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Nakashima, S., Tohmatsu, T., Hattori, H., Okano, Y., & Nozawa, Y. (1986). Inhibitory effect of 8-bromo cyclic GMP on an extracellular Ca2+-dependent arachidonic acid liberation in collagen-stimulated rabbit platelets. Biochemical and biophysical research communications, 135(3), 1099-1104. Retrieved from [Link]

-

Deranged Physiology. (2024, February 20). Cyclic GMP (cGMP). Retrieved from [Link]

-

The role of cGMP and its signaling pathways in kidney disease. (2018). American Journal of Physiology-Renal Physiology, 315(3), F459-F472. Retrieved from [Link]

-

Garthwaite, J. (2008). Cyclic GMP metabolism and its role in brain physiology. Current protocols in neuroscience, Chapter 5, Unit 5.2. Retrieved from [Link]

-

Muruganandham, V., & Mutus, B. (1994). Interaction of nitric oxide and cGMP with signal transduction in activated platelets. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1221(3), 321-330. Retrieved from [Link]

-

Whitaker, R. M., Beeson, C. C., Beeson, M. J., Schnellmann, R. G., & Potts, J. D. (2013). cGMP-selective phosphodiesterase inhibitors stimulate mitochondrial biogenesis and promote recovery from acute kidney injury. Journal of Pharmacology and Experimental Therapeutics, 347(3), 686-694. Retrieved from [Link]

-

Wu, X., Haystead, T. A., Nakamoto, R. K., & Somlyo, A. V. (1998). cGMP-Dependent Relaxation of Smooth Muscle Is Coupled With the Change in the Phosphorylation of Myosin Phosphatase. Circulation Research, 82(12), 1258-1265. Retrieved from [Link]

-

Rashatwar, S. S., Cornwell, T. L., & Lincoln, T. M. (1987). Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase. Proceedings of the National Academy of Sciences, 84(16), 5685-5689. Retrieved from [Link]

-

Role of the NO-GC/cGMP signaling pathway in platelet biomechanics. (2024). Platelets, 35(1), 2311494. Retrieved from [Link]

-

Francis, S. H., & Corbin, J. D. (2005). Cyclic GMP Phosphodiesterases and Regulation of Smooth Muscle Function. Circulation Research, 97(5), 415-426. Retrieved from [Link]

-

Carvajal, J. A., Germain, A. M., Huidobro-Toro, J. P., & Weiner, C. P. (2000). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Journal of cellular physiology, 184(3), 409-420. Retrieved from [Link]

-

Wang, G. R., Zhu, Y., Halushka, P. V., & Lincoln, T. M. (1998). Mechanism of platelet inhibition by nitric oxide: In vivo phosphorylation of thromboxane receptor by cyclic GMP-dependent protein kinase. Proceedings of the National Academy of Sciences, 95(9), 4888-4893. Retrieved from [Link]

-

Sooro, M. A., & Zhang, H. (2001). Involvement of cGMP-dependent protein kinase in the relaxation of ovine pulmonary arteries to cGMP and cAMP. American Journal of Physiology-Lung Cellular and Molecular Physiology, 280(6), L1239-L1248. Retrieved from [Link]

-

Protein kinase A mediates inhibition of the thrombin-induced platelet shape change by nitric oxide. (2004). Blood, 104(9), 2775-2782. Retrieved from [Link]

-

Multiple Affinity States of cGMP-Specific Phosphodiesterase for Sildenafil Inhibition Defined by cGMP-Dependent and cGMP-Independent Mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

-

cGMP-Dependent Relaxation of Smooth Muscle Is Coupled With the Change in the Phosphorylation of Myosin Phosphatase. (2007). R Discovery. Retrieved from [Link]

-

Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells. (1987). Proceedings of the National Academy of Sciences, 84(16), 5685-5689. Retrieved from [Link]

-

This compound. (n.d.). BIOLOG Life Science Institute. Retrieved from [Link]

-

Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. (2012). Cardiovascular & Hematological Agents in Medicinal Chemistry, 10(3), 249-261. Retrieved from [Link]

-

Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons. (2013). The Korean Journal of Physiology & Pharmacology, 17(1), 25-31. Retrieved from [Link]

-

8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer. (2024). Molecular Biology Reports, 51(1), 140. Retrieved from [Link]

-

Cyclic Guanosine Monophosphate-dependent Protein Kinase I Promotes Adhesion of Primary Vascular Smooth Muscle Cells. (2010). The Journal of biological chemistry, 285(34), 26037-26044. Retrieved from [Link]

-

Francis, S. H., Busch, J. L., Corbin, J. D., & Sibley, D. (2010). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Pharmacological reviews, 62(3), 525-563. Retrieved from [Link]

-

cGMP-Phosphodiesterase Inhibition Enhances Photic Responses and Synchronization of the Biological Circadian Clock in Rodents. (2012). PLOS ONE, 7(5), e37121. Retrieved from [Link]

-

Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

-

Target-Specific Assays. (n.d.). Reaction Biology. Retrieved from [Link]

-

cGMP-Dependent Activation of Protein Kinase G Precludes Disulfide Activation. (2012). Hypertension, 60(5), 1269-1275. Retrieved from [Link]

-

Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. (2024). Frontiers in Immunology, 15, 1461996. Retrieved from [Link]

Sources

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 5. Cyclic GMP metabolism and its role in brain physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound BIOLOG Life Science Institute [biolog.de]

- 10. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Inhibitory effect of 8-bromo cyclic GMP on an extracellular Ca2+-dependent arachidonic acid liberation in collagen-stimulated rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. benchchem.com [benchchem.com]

A Technical Guide to 8-Br-cGMP: Mechanism and Application in Protein Kinase G Activation

Abstract

This technical guide provides an in-depth examination of 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), a pivotal cell-permeable analog of cyclic guanosine monophosphate (cGMP). We will dissect its mechanism of action in activating cGMP-dependent protein kinase (PKG), a central mediator in numerous physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of the core biochemical principles but also practical, field-proven insights into its experimental application. We will explore the structural basis of its function, provide quantitative data for experimental design, and present detailed protocols for assessing PKG activation, ensuring a self-validating and authoritative resource for leveraging this compound in research.

Introduction: The cGMP/PKG Signaling Axis

The nitric oxide (NO)/cGMP signaling pathway is a fundamental regulatory system in mammals, governing processes such as smooth muscle relaxation, platelet function, and neurotransmission.[1][2] A key effector in this pathway is the serine/threonine-specific protein kinase G (PKG).[3][4] In its basal state, PKG exists as an inactive homodimer. The activation cascade is initiated when signaling molecules like NO or natriuretic peptides stimulate guanylyl cyclases to synthesize the second messenger cGMP from GTP.[5][6] This rise in intracellular cGMP concentration leads to its binding to PKG, triggering a conformational change that unleashes the kinase's catalytic activity.[1] Activated PKG then phosphorylates a host of downstream protein substrates, modulating their function and eliciting a specific cellular response.[5]

However, the utility of endogenous cGMP as an experimental tool is limited by its poor membrane permeability and rapid degradation by phosphodiesterases (PDEs).[7] This challenge led to the development of synthetic analogs designed to overcome these limitations. Among the most widely used is this compound, a modified version that serves as a potent and reliable tool for probing the function of the PKG signaling pathway.[7][8]

Step-by-Step Methodology:

-

Prepare Activator Dilutions: Create a serial dilution of this compound in the Kinase Assay Buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM). Include a "no activator" control.

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the Kinase Assay Buffer, the PKG substrate peptide, and purified PKG enzyme. The final concentrations should be optimized for your system.

-

Set Up Reactions: Aliquot the reaction mix into individual tubes for each this compound concentration to be tested.

-

Pre-incubation: Add the corresponding this compound dilution to each tube. Briefly vortex and allow to pre-incubate for 2-5 minutes at room temperature to allow for binding.

-

Initiate Phosphorylation: Start the reaction by adding the ATP mix (a combination of [γ-³²P]ATP and cold ATP to achieve the desired final concentration and specific activity). T[7]he final ATP concentration should be near the Km for the kinase to ensure linear reaction kinetics.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of the reaction, which must be determined empirically.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a labeled piece of phosphocellulose P81 paper. T[7]he negatively charged paper will bind the positively charged peptide substrate.

-

Wash: Wash the papers multiple times (e.g., 4 washes for 5 minutes each) in a beaker containing 0.75% phosphoric acid. T[7]his crucial step removes unincorporated [γ-³²P]ATP, which would otherwise lead to high background signal.

-

Quantify: Air dry the papers, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Subtract the CPM from the "no enzyme" control to correct for background. Plot the CPM values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the Ka.

Causality and Self-Validation:

-

Why a peptide substrate? A specific peptide is used to ensure that the measured activity is solely from the kinase of interest, avoiding confounding phosphorylation of other proteins.

-

Why wash with phosphoric acid? This step is the cornerstone of the assay's low background. It selectively removes the free, radiolabeled ATP while the phosphorylated peptide remains bound to the paper, ensuring you only measure true kinase activity.

-

Essential Controls:

-

No Enzyme Control: Establishes the background signal of the assay.

-

No Activator Control: Measures the basal, cGMP-independent activity of the kinase.

-

No Substrate Control: Confirms that radioactivity is incorporated into the peptide and not another component.

-

Conclusion and Future Perspectives

This compound remains an indispensable pharmacological tool for activating protein kinase G and dissecting its complex roles in cellular physiology and pathology. Its enhanced cell permeability provides a decisive advantage over endogenous cGMP for cell-based and ex vivo studies. B[9]y understanding its specific mechanism of action, its quantitative activation profile, and the principles behind robust assay design, researchers can generate reliable and insightful data. As drug development continues to target the NO/cGMP pathway for cardiovascular diseases and other conditions, the foundational knowledge gained from tools like this compound will be critical in designing the next generation of highly specific PKG modulators.

References

-

Title: cGMP-dependent protein kinase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: cGMP-dependent protein kinase - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression Source: American Physiological Society Journal URL: [Link]

-

Title: cGMP-Dependent Protein Kinase Inhibitors in Health and Disease Source: MDPI URL: [Link]

-

Title: Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression Source: PubMed URL: [Link]

-

Title: Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration Source: MDPI URL: [Link]

-

Title: Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase Source: PNAS URL: [Link]

-

Title: Structural Basis of Analog Specificity in PKG I and II Source: PMC - PubMed Central URL: [Link]

-

Title: cGMP-Dependent Protein Kinase Inhibitors in Health and Disease Source: PMC - PubMed Central URL: [Link]

-

Title: this compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer Source: PubMed URL: [Link]

-

Title: Crystal Structure of cGMP-dependent Protein Kinase Reveals Novel Site of Interchain Communication Source: PubMed Central URL: [Link]

-

Title: Crystal structure of PKGI suggests a new activation mechanism Source: Baylor College of Medicine URL: [Link]

-

Title: Structural insights into selective small molecule activation of PKG1α Source: PubMed Central - NIH URL: [Link]

-

Title: Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) Source: PMC - NIH URL: [Link]

-

Title: Structure and physiological role of cGMP-dependent protein kinase Source: ResearchGate URL: [Link]

-

Title: Structures of the cGMP-dependent protein kinase in malaria parasites reveal a unique structural relay mechanism for activation Source: PNAS URL: [Link]

-

Title: An auto-inhibited state of protein kinase G and implications for selective activation Source: PMC URL: [Link]

-

Title: Establishing a Split Luciferase Assay for Proteinkinase G (PKG) Interaction Studies Source: NIH URL: [Link]

-

Title: Structure and function of cGMP-dependent protein kinases Source: OUCI URL: [Link]

-

Title: cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action Source: PMC - NIH URL: [Link]

-

Title: Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation Source: NIH URL: [Link]

-

Title: Effect of STa, this compound and specific inhibitor of PKG on... Source: ResearchGate URL: [Link]

-

Title: Modeling the cGMP-dependent elongation of PKG. Source: ResearchGate URL: [Link]

-

Title: Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells Source: NIH URL: [Link]

-

Title: Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration Source: PMC - NIH URL: [Link]

-

Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

-

Title: In vitro kinase assay Source: Protocols.io URL: [Link]

-

Title: cGMP-Dependent Activation of Protein Kinase G Precludes Disulfide Activation Source: Hypertension - American Heart Association Journals URL: [Link]

Sources

- 1. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 8-Br-cGMP and Its Role in Apoptosis Induction

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP) as a potent inducer of apoptosis. We will delve into its core mechanism of action, explore the intricate signaling cascades it triggers, and provide field-proven experimental protocols for its application and validation.

Introduction: Understanding this compound as a Research Tool

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger involved in a multitude of physiological processes. Its signaling pathway is a cornerstone of cellular communication, and its dysregulation is implicated in various pathologies. This compound is a cell-permeable and phosphodiesterase-resistant analog of cGMP.[1] These properties make it an invaluable tool for researchers, as it can effectively elevate intracellular cGMP levels in a sustained manner, allowing for the precise investigation of cGMP-mediated cellular events. One of the most significant outcomes of activating this pathway in numerous cell types, particularly cancer cells, is the induction of apoptosis, or programmed cell death.[1][2]

The Core Mechanism: PKG-Dependent Apoptosis

The pro-apoptotic effects of this compound are predominantly mediated through the activation of cGMP-dependent protein kinase (PKG), a key serine/threonine kinase.[1][3] This mechanistic link is the central pillar of this compound's action and serves as a critical point of experimental validation.

Causality of Experimental Choice: To unequivocally establish the role of PKG, experiments are designed around its specific inhibition. If the apoptotic effects of this compound are reversed or significantly attenuated by a specific PKG inhibitor, such as KT5823 or Rp-8-pCPT-cGMP, it provides direct evidence for a PKG-dependent mechanism.[1][4] This inhibitor-based validation is a self-validating system; the specific reversal of the phenotype confirms the pathway's involvement. Studies have consistently shown that in breast cancer cells, vascular smooth muscle cells, and cardiomyocytes, the induction of apoptosis by this compound is blocked by these inhibitors, cementing the central role of PKG.[1][4][5]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the primary signaling cascade initiated by this compound.

Caption: Core signaling pathway of this compound-induced apoptosis via PKG activation.

Key Downstream Signaling Cascades

Activation of PKG by this compound initiates a cascade of events that converge on the cell's apoptotic machinery.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical checkpoint for apoptosis.[6][7] PKG activation can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins.[8][9] This disrupts the mitochondrial outer membrane integrity.

-

Mitochondrial Disruption and Cytochrome c Release: The altered ratio of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytoplasm.[6][10]

-

Caspase Activation: Cytoplasmic cytochrome c is a key component in the formation of the apoptosome, which activates the initiator caspase, Caspase-9.[1][10] Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.[4][10] The activation of these caspases is a hallmark of apoptosis and can be experimentally measured.[4]

Crosstalk with Other Pathways

The this compound/PKG pathway does not operate in isolation. It engages in significant crosstalk with other critical signaling networks, which can modulate the apoptotic outcome.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and ERK, are involved in cell survival and death decisions. In some contexts, this compound can influence MAPK signaling, although the effect can be cell-type dependent.[11][12] For instance, in HL60 cells, the pro-apoptotic effects of a cAMP analog were shown to be mediated by p38 MAPK activation.[13]

-

EGFR Signaling: In epithelial ovarian cancer, this compound has been shown to suppress tumor progression by inhibiting the epidermal growth factor receptor (EGFR)/PLCγ1 pathway, demonstrating a direct link between cGMP signaling and a major cancer-driving pathway.[2][14]

-

cAMP Pathway: There is extensive crosstalk between the cGMP and cAMP signaling pathways, often through the action of phosphodiesterases (PDEs) that can hydrolyze both cyclic nucleotides.[15][16] Depending on the specific PDEs expressed in a cell (e.g., PDE2, PDE3), cGMP can either increase or decrease cAMP levels, leading to complex and sometimes opposing biological outcomes.[15][17]

Context and Cell-Type Specificity

While this compound is a potent inducer of apoptosis in a wide range of cancer cells, including breast, ovarian, and head and neck squamous cell carcinoma[1][2][18], its effects are not universal. In certain neural cells, for example, the cGMP/PKG pathway has been reported to be anti-apoptotic and promote cell survival.[19][20][21] This highlights the critical importance of the cellular context. The ultimate cellular response is determined by the specific downstream targets of PKG and the existing network of survival and death signals within that particular cell type.

Experimental Validation: Protocols & Methodologies

To ensure scientific integrity, protocols must be self-validating. This is achieved by including appropriate controls, such as a PKG inhibitor, to confirm the mechanism of action.

Experimental Workflow Overview

Caption: General experimental workflow for validating PKG-dependent apoptosis.

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cultured cells to induce apoptosis.

-

Cell Seeding: Plate the cells of interest (e.g., MCF-7 breast cancer cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Preparation of Reagents:

-

Prepare a sterile stock solution of this compound (e.g., 100 mM in sterile water or PBS). Store at -20°C.

-

Prepare a sterile stock solution of a PKG inhibitor, such as KT5823 (e.g., 10 mM in DMSO). Store at -20°C.

-

-

Treatment:

-

Control Group: Replace the culture medium with fresh medium containing the vehicle used for the drug (e.g., sterile water and DMSO at the highest final concentration used in treatment groups).

-

This compound Group: Replace the medium with fresh medium containing the desired final concentration of this compound (typically 100 µM to 1 mM).[3][5]

-

Inhibitor Control Group: For mechanistic validation, pre-incubate cells with the PKG inhibitor (e.g., 1-5 µM KT5823) for 1-2 hours.

-

Combination Group: After the pre-incubation period, add this compound to the inhibitor-containing medium to the same final concentration as the "this compound Group".

-

-

Incubation: Return the cells to the incubator for the desired time period (typically 24-48 hours).[5]

-

Harvesting: Harvest cells for downstream analysis (e.g., flow cytometry, western blot) by trypsinization or cell scraping, as appropriate for the cell line and assay.

Protocol 2: Assessing Apoptosis by Annexin V & Propidium Iodide (PI) Staining via Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells.[22][23][24]

-

Cell Harvesting: Following treatment (Protocol 1), collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold 1X PBS and centrifuge again. Discard the supernatant.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V (or another fluorophore).

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.[25]

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 3: Analysis of Apoptotic Markers by Western Blot

This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins.[26][27]

-

Protein Extraction:

-

Following treatment (Protocol 1), wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in cleaved Caspase-3 and cleaved PARP confirms apoptosis induction.

Data Interpretation & Quantitative Analysis

The following table summarizes typical experimental parameters reported in the literature for this compound-induced apoptosis.

| Cell Line | This compound Concentration | Incubation Time | Key Observation | Reference |

| MCF-7, MDA-MB-468 (Breast Cancer) | Not specified, but used to confirm PKG role | Not specified | Induces growth inhibition and apoptosis | [1] |

| RPaSMC (Vascular Smooth Muscle) | 1 mM | 24 hours | Induces DNA fragmentation characteristic of apoptosis | [5] |

| Neonatal Rat Cardiomyocytes | Not specified, but used to induce apoptosis | Not specified | Induces apoptosis, blocked by PKG inhibitor | [4] |

| HIT-T15 (Pancreatic B-cell) | 100 µM | Not specified | Promotes cell death, blocked by PKG inhibitor | [3] |

| Epithelial Ovarian Cancer Cells | Dose-dependent | Not specified | Suppresses proliferation, invasion, and migration | [2] |

Conclusion & Future Directions

This compound is a robust and reliable pharmacological tool for investigating cGMP/PKG-mediated apoptosis. Its utility in cancer research is particularly significant, providing a direct method to probe a pathway that holds therapeutic potential.[18] The key to its effective use lies in a well-designed experimental approach that includes mechanistic validation through specific inhibitors. Future research should continue to explore the cell-type-specific downstream targets of PKG and the intricate crosstalk with other signaling pathways to fully understand and exploit this pro-apoptotic mechanism for drug development.

References

-

Tavakkol-Afshari, J., et al. (2011). Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines. FEBS Journal. [Link]

-

ResearchGate. (n.d.). Anti-apoptotic effect of NO occurs in a cGMP-dependent manner. [Link]

-

Cornwell, T. L., et al. (1999). This compound induces apoptosis in vascular smooth muscle cells infected... ResearchGate. [Link]

-

Fiscus, R. R. (2002). Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells. Neurosignals. [Link]

-

Wang, Z., et al. (2024). This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer. Molecular Biology Reports. [Link]

-

Su, J., et al. (1999). Nitric oxide induces apoptotic death of cardiomyocytes via a cyclic-GMP-dependent pathway. Journal of Molecular and Cellular Cardiology. [Link]

-

Loweth, A. C., et al. (1997). Evidence for the involvement of cGMP and protein kinase G in nitric oxide-induced apoptosis in the pancreatic B-cell line, HIT-T15. FEBS Letters. [Link]

-

Myklebust, J. H., et al. (1999). Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression. Journal of Cellular Physiology. [Link]

-

Paulus, M., & Lühker, O. (2014). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). This compound reverses the ODQ-induced increase in apoptosis in BMSCs. [Link]

-

ResearchGate. (n.d.). Involvement of Cyclic GMP and Protein Kinase G in the Regulation of Apoptosis and Survival in Neural Cells. [Link]

-

ResearchGate. (n.d.). This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer. [Link]

-

ResearchGate. (n.d.). Effect of 8-bromo-cGMP (8-BrcGMP) on strain-induced p38 MAPK signaling. [Link]

-

ResearchGate. (n.d.). (a) Effect of STa, this compound and specific inhibitor of PKG on... [Link]

-

ResearchGate. (n.d.). Time-dependent effects of LPS and 8-Br-cAMP on MAPK expression in RAW... [Link]

-

Park, J. W., et al. (2005). 8-Chloro-cyclic AMP-induced growth inhibition and apoptosis is mediated by p38 mitogen-activated protein kinase activation in HL60 cells. Clinical Cancer Research. [Link]

-

ResearchGate. (n.d.). The cGMP analogue this compound increases the phosphorylation of ERK1/2. [Link]

-

Schleich, K., et al. (2017). Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction. Bio-protocol. [Link]

-

Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

-

Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Oncogene. [Link]

-

Cullen, S. P., & Martin, S. J. (2013). Measuring apoptosis by microscopy and flow cytometry. Methods. [Link]

-

Liu, Q., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

-

Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

-

Frontiers Media S.A. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

-

Wlodkowic, D., et al. (2016). Measurement and Characterization of Apoptosis by Flow Cytometry. Current Protocols in Cytometry. [Link]

-

Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate life or death. Nature Reviews Molecular Cell Biology. [Link]

-

University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

-

Tselis, N., et al. (2015). The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma. Oncotarget. [Link]

-

Lee, Y. J., & Kim, J. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers. [Link]

-

Fiscus, R. R. (2002). Involvement of Cyclic GMP and Protein Kinase G in the Regulation of Apoptosis and Survival in Neural Cells. Semantic Scholar. [Link]

-

Zaccolo, M., & Movsesian, M. A. (2007). cAMP and cGMP Signaling Cross-Talk. Circulation Research. [Link]

-

Li, S., et al. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports. [Link]

-

NCBI Bookshelf. (2000). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. [Link]

-

Zaccolo, M., & Movsesian, M. A. (2007). cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology. Circulation Research. [Link]

Sources

- 1. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the involvement of cGMP and protein kinase G in nitric oxide-induced apoptosis in the pancreatic B-cell line, HIT-T15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide induces apoptotic death of cardiomyocytes via a cyclic-GMP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 8-Chloro-cyclic AMP-induced growth inhibition and apoptosis is mediated by p38 mitogen-activated protein kinase activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Involvement of Cyclic GMP and Protein Kinase G in the Regulation of Apoptosis and Survival in Neural Cells | Semantic Scholar [semanticscholar.org]

- 22. Measuring apoptosis by microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. kumc.edu [kumc.edu]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. benchchem.com [benchchem.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Senior Application Scientist's Guide to Exploring the Physiological Effects of 8-Br-cGMP in Cells

Abstract

This technical guide provides a comprehensive exploration of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP), a pivotal tool for researchers, scientists, and drug development professionals investigating cyclic GMP (cGMP) signaling. As a cell-permeable and phosphodiesterase-resistant analog of cGMP, this compound serves as a reliable activator of cGMP-dependent protein kinase (PKG), enabling precise dissection of this critical signaling pathway. This document delves into the underlying principles of cGMP signaling, the specific advantages of using this compound, its diverse physiological effects across various cell types, and detailed, field-proven protocols for its application. By integrating mechanistic insights with robust experimental design, this guide aims to empower researchers to confidently and effectively utilize this compound to advance our understanding of cellular physiology and disease.

Chapter 1: The Central Role of the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a universal second messenger that orchestrates a vast array of physiological processes.[1] Its signaling cascade is fundamental to functions ranging from smooth muscle relaxation and neuronal signaling to inhibiting platelet aggregation.[1][2] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC). These enzymes exist in two main forms: soluble guanylate cyclase (sGC), famously activated by nitric oxide (NO), and particulate guanylate cyclases (pGC), which are receptors for natriuretic peptides.

Once synthesized, cGMP exerts its effects by binding to and activating downstream effector proteins. The three primary classes of cGMP effectors are:

-

cGMP-dependent Protein Kinases (PKG): Serine/threonine kinases that phosphorylate a multitude of substrate proteins, triggering downstream cellular responses.[3]

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels are directly opened by cGMP binding, altering ion flux and membrane potential, particularly in photoreception and neuronal signaling.[1][4]

-

cGMP-regulated Phosphodiesterases (PDEs): A class of enzymes that are either activated or inhibited by cGMP, creating complex feedback loops that regulate both cGMP and cAMP (cyclic adenosine monophosphate) levels.[5]

The signal is terminated by the hydrolytic degradation of cGMP by various PDE families, most notably PDE5.[5] Understanding this pathway is crucial for contextualizing the experimental utility of this compound.

Diagram: The Canonical NO-sGC-cGMP-PKG Signaling Pathway

Caption: The NO/cGMP signaling cascade and the interventional role of this compound.

Chapter 2: 8-Bromo-cGMP: A Potent and Stable PKG Activator

This compound is a synthetic analog of cGMP that has become an indispensable tool in cellular biology for several key reasons.

-

Enhanced Membrane Permeability: The addition of a bromine atom at the 8th position of the guanine ring increases the lipophilicity of the molecule, allowing it to readily cross cell membranes. This circumvents the need for microinjection or other disruptive delivery methods.

-

Resistance to Phosphodiesterase (PDE) Hydrolysis: While not completely immune, this compound shows significantly increased resistance to degradation by cGMP-specific PDEs, such as PDE5, compared to endogenous cGMP.[6][7] This ensures a more stable and sustained intracellular concentration, leading to a prolonged and robust activation of cGMP effectors.

-

Direct Activation of PKG: this compound directly binds to and activates cGMP-dependent protein kinases (PKG Iα, Iβ, and II), mimicking the action of endogenous cGMP.[6] This allows researchers to bypass upstream signaling events (like NO production or guanylate cyclase activity) and specifically probe the downstream consequences of PKG activation.

These properties make this compound a superior choice for experiments designed to specifically investigate the roles of PKG in a given cellular process.

Chapter 3: Core Physiological Effects of this compound Activation

The application of this compound across numerous cell types has elucidated the profound and diverse roles of PKG activation.

Cardiovascular System: Smooth Muscle Relaxation

One of the most well-characterized effects of PKG activation is the induction of smooth muscle relaxation, which is fundamental to vasodilation.[3] this compound consistently mimics the effects of NO donors in relaxing pre-contracted smooth muscle preparations.[8] The mechanisms are multi-faceted and include:

-

Reduction of Intracellular Calcium ([Ca²⁺]i): PKG activation leads to a decrease in cytosolic calcium levels. This is achieved, in part, by stimulating Ca²⁺-ATPase pumps that actively remove calcium from the cytoplasm.[9][10]

-

Calcium Desensitization: PKG can phosphorylate targets that decrease the sensitivity of the contractile machinery to calcium.[8] This includes activating myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to relaxation even without a significant drop in calcium.[11]

-

Hyperpolarization: In some smooth muscle types, PKG activates potassium channels, leading to membrane hyperpolarization, which in turn inhibits voltage-gated calcium channels and reduces calcium influx.[3]

Nervous System: Neuronal Signaling and Survival

In the nervous system, cGMP signaling is critical for synaptic plasticity, neuronal development, and survival. This compound has been instrumental in uncovering these roles:

-

Synaptic Vesicle Cycling: Studies have shown that elevating cGMP with this compound can enhance the rate of synaptic vesicle recycling, which is crucial for maintaining neurotransmission during high-frequency activity.[12]

-

Neuroprotection and Survival: The cGMP/PKG pathway is strongly implicated in promoting neuronal survival. This compound has been shown to have anti-apoptotic effects in various neural cell types, protecting them from stressors and promoting survival, often in concert with growth factors like BDNF.[13][14]

-

Neuronal Differentiation: The pathway can influence neuronal polarization and differentiation. For instance, treatment with 8-Br-cAMP, a related cyclic nucleotide, has been shown to increase neurite extension.[15]

Cell Proliferation and Cancer: A Context-Dependent Role

The effect of PKG activation on cell growth is highly context-dependent, with this compound demonstrating both anti-proliferative and, in some cases, pro-survival effects.

-

Anti-Proliferative Effects: In many cell types, particularly vascular smooth muscle cells and certain cancer cells (e.g., colon, ovarian), this compound exerts a potent anti-proliferative effect.[16][17][18][19] This is often achieved by inhibiting growth factor signaling pathways, such as the EGF signaling cascade, and blocking cell cycle progression.[17][19] For example, it can suppress the proliferation, invasion, and migration of epithelial ovarian cancer cells.[16]

-

Pro-Survival/Growth Effects: Conversely, in other contexts, such as in human ovarian follicles, this compound has been shown to enhance the rate of follicle growth and improve viability, acting as a survival factor.[20]

Table 1: Summary of Quantitative Effects of this compound in Various Cell Systems

| Cellular System | Effect | Key Mechanism(s) | Typical Concentration | Reference(s) |

| Vascular Smooth Muscle | Relaxation / Anti-Proliferation | ↓ [Ca²⁺]i, ↑ MLCP activity, ↓ EGF signaling | 100 µM - 1 mM | [8][9][17] |

| Epithelial Ovarian Cancer | ↓ Proliferation, ↓ Invasion | ↓ EGFR/PLCγ1 phosphorylation | Dose-dependent | [16] |

| Embryonic Motor Neurons | ↑ Survival (Anti-apoptotic) | Counters l-NAME toxicity | EC₅₀ ≈ 30 µM | [13] |

| Human Ovarian Follicles | ↑ Growth, ↑ Viability | Acts as a growth/survival factor | 5 mM | [20] |

| Neural Stem Cells | ↑ ERK1/2 Phosphorylation | PKG-dependent | 20 µM | [21] |

Chapter 4: Experimental Design and Protocols

To ensure robust and reproducible results, experiments using this compound must be meticulously designed with appropriate controls.

Diagram: General Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound BIOLOG Life Science Institute [biolog.de]

- 7. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular mechanisms of nitric oxide-induced relaxation of corporeal smooth muscle in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. The Role of cGMP-Dependent Signaling Pathway in Synaptic Vesicle Cycle at the Frog Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide-Dependent Production of cGMP Supports the Survival of Rat Embryonic Motor Neurons Cultured with Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. cGMP-elevating agents suppress proliferation of vascular smooth muscle cells by inhibiting the activation of epidermal growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benefits of 8-bromo-guanosine 3',5'-cyclic monophosphate (this compound) in human ovarian cortical tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

8-Br-cGMP: A Technical Guide for Investigating cGMP-Mediated Signaling

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) as a critical tool for elucidating the complex roles of cyclic guanosine monophosphate (cGMP) in cellular signaling. Moving beyond a simple catalog of facts, this document offers field-proven insights into the judicious application of this compound, enabling robust experimental design and accurate data interpretation.

The cGMP Signaling Cascade: A Primer

The cGMP signaling pathway is a ubiquitous and vital second messenger system that governs a vast array of physiological processes, from cardiovascular homeostasis to neuronal function.[1] Its dysregulation is implicated in numerous pathologies, making it a fertile ground for therapeutic intervention. The canonical pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs). cGMP then allosterically activates its primary downstream effectors: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[1][2]

To dissect this intricate network, pharmacologists have developed analogs of cGMP, such as this compound, to specifically and potently activate cGMP-mediated processes.

Caption: The canonical cGMP signaling pathway and the role of this compound.

This compound: A Potent and Versatile cGMP Analog

This compound is a brominated derivative of cGMP that serves as a powerful research tool due to several key properties.[3] The substitution of a bromine atom at the 8-position of the guanine ring confers critical advantages over the endogenous second messenger.

Mechanism of Action

Like cGMP, this compound acts as an activator of cGMP-dependent protein kinases (PKGs).[3][4] It binds to the regulatory domain of PKG, inducing a conformational change that releases the catalytic domain to phosphorylate downstream target proteins.[2] This mimetic action allows for the direct and sustained activation of the cGMP signaling cascade, bypassing the need for upstream stimulation of guanylate cyclases.

Key Advantages and Experimental Rationale

The choice of this compound in an experimental design is often predicated on its distinct advantages over native cGMP and other signaling pathway activators.

| Feature | This compound | Endogenous cGMP | Experimental Implication & Rationale |

| Membrane Permeability | High | Low | Allows for direct application to intact cells and tissues, ensuring that the observed effects are due to the activation of intracellular cGMP signaling pathways.[5] |

| PDE Resistance | Increased | Rapidly Hydrolyzed | Provides a more stable and sustained activation of cGMP effectors, which is crucial for studying long-term cellular responses and for achieving consistent experimental outcomes.[5] |

| Potency | High | Variable | Acts as a potent activator of PKG, often more so than cGMP itself, allowing for the use of lower effective concentrations and reducing the potential for off-target effects. |

| Specificity | Preferentially activates PKG | Activates multiple effectors | While not entirely specific, it shows a preference for PKG, making it a valuable tool for dissecting the PKG-dependent branches of the cGMP signaling pathway.[5] |

Limitations and Considerations

While a powerful tool, it is crucial to acknowledge the limitations of this compound to ensure rigorous data interpretation.

-

Off-Target Effects: At high concentrations, this compound can interact with other cyclic nucleotide-binding proteins, including cAMP-dependent protein kinase (PKA) and CNG channels.[6] Therefore, dose-response experiments are essential to determine the optimal concentration that elicits the desired effect without significant off-target activity.

-

Comparison with Other Analogs: For studies requiring even greater membrane permeability and metabolic stability, other analogs like 8-pCPT-cGMP may be superior.[4] The choice of analog should be guided by the specific experimental system and research question.

-

Potential for Biphasic Effects: Some studies have reported biphasic or opposing effects of this compound at different concentrations.[6] A thorough dose-response analysis is critical to fully characterize its effects in a given model.

Applications of this compound in Research

The utility of this compound spans numerous fields of biomedical research, providing key insights into the role of cGMP signaling in health and disease.

Cardiovascular Research

This compound has been instrumental in elucidating the role of cGMP in vascular smooth muscle relaxation. By activating PKG, it leads to a decrease in intracellular calcium levels and myofilament desensitization, resulting in vasodilation.[7][8] Studies using this compound have demonstrated its ability to promote the relaxation of tracheal and vascular smooth muscle tissue in vitro.

Cancer Biology

The role of the cGMP/PKG pathway in cancer is multifaceted.[9] this compound has been shown to suppress tumor progression in some cancers, such as epithelial ovarian cancer, by interfering with growth factor signaling pathways.[9][10] For instance, it can antagonize the proliferative and migratory effects of epidermal growth factor (EGF) and hamper the growth of xenograft tumors.[10][11]

Neuroscience

In the nervous system, this compound is used to investigate the role of cGMP in processes such as synaptic plasticity and neuronal signaling. It has been shown to re-establish normal long-term potentiation (LTP) in cellular models of Alzheimer's disease.[12] Furthermore, it can modulate the activity of ion channels, such as TRPV1, involved in nociceptive signaling.[13]

Experimental Protocols and Methodologies

The following protocols provide a framework for the use of this compound in cell-based assays. It is imperative to optimize these protocols for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for experimental reproducibility.

-

Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: The sodium salt of this compound is soluble in water. Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water. For cell culture applications where a solvent is preferred, DMSO can be used, but ensure the final concentration in the culture medium is non-toxic (typically <0.1% v/v).[9]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6][14]

In Vitro Cell-Based Assay Workflow

This generalized workflow outlines the key steps for investigating the effects of this compound on cultured cells.

Caption: A generalized experimental workflow for in vitro cell-based assays using this compound.[9]

Detailed Steps:

-

Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.[9]

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock to the final desired concentration in pre-warmed cell culture medium (serum-free or complete, as dictated by the experimental design).[9] Crucially, prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) to account for any solvent-induced effects. [9]

-

Treatment: Gently remove the old medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the medium containing the desired concentration of this compound or the vehicle control.[9]

-

Incubation: Incubate the cells for the predetermined experimental duration, which can range from minutes to hours depending on the endpoint being measured.[9]

-

Downstream Analysis: Following incubation, harvest the cells for analysis.[9] This may include:

-

Protein Analysis: Cell lysis followed by Western blotting to assess the phosphorylation status of known PKG substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP).[9]

-

Cell Viability/Apoptosis Assays: To determine the effect of this compound on cell survival.[9]

-

Functional Assays: Such as migration assays, calcium imaging, or electrophysiological recordings, depending on the research question.[9]

-

Measurement of Intracellular cGMP Levels

To confirm that an experimental treatment elevates intracellular cGMP, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

-

Cell Culture and Treatment: Seed cells and grow to the desired confluency. Pre-incubate cells with inhibitors if necessary, then stimulate with a cGMP-elevating agent.[1]

-

Cell Lysis and Sample Preparation: Rapidly aspirate the medium and wash with ice-cold PBS. Lyse the cells with 0.1 M HCl to stop PDE activity.[1][15] Centrifuge the lysate to pellet debris and collect the supernatant containing cGMP.[1]

-

cGMP Measurement by ELISA: Follow the manufacturer's protocol for a commercial cGMP ELISA kit. This typically involves adding standards and samples to an antibody-coated plate, followed by the addition of a cGMP-enzyme conjugate and a substrate for colorimetric detection.[1][15]

Conclusion

This compound is an indispensable pharmacological tool for the investigation of cGMP-mediated signaling pathways. Its membrane permeability, resistance to hydrolysis by PDEs, and potent activation of PKG make it a superior alternative to endogenous cGMP for many experimental applications. However, a thorough understanding of its potential off-target effects and the implementation of appropriate controls, such as dose-response analyses and vehicle controls, are paramount for generating reliable and interpretable data. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ this compound to unravel the intricate roles of cGMP in physiology and disease, paving the way for novel therapeutic strategies.

References

- BenchChem. (2025). Application Notes and Protocols: Rp-8-Br-cGMPS and its Analogs.

- BenchChem. (2025). Application Notes and Protocols for Rp-8-Br-cGMPS in In Vitro Research.

- ACS Publications. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain.

- PubMed.

- PubMed. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro.

- Wikipedia.

- BIOLOG Life Science Institute. This compound.

- National Institutes of Health. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells.

- BenchChem. Unexpected pharmacological effects of Sp-8-Br-cGMPS.

- National Institutes of Health.

- BenchChem. Methodologies for Studying cGMP Signaling with Rp-8-Br-cGMPS and its Analogs.

- ResearchGate.

- PubMed.

- National Institutes of Health. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action.

- bioRxiv.

- Tocris Bioscience. 8-Bromo-cGMP, sodium salt.

- BenchChem. Sp-8-Br-cGMPS vs.

- BIOLOG Life Science Institute.

- Cayman Chemical. 8-bromo Cyclic GMP (sodium salt) (CAS 51116-01-9).

- PubMed Central.

- PubMed Central. Cyclic Guanosine Monophosphate-dependent Protein Kinase I Promotes Adhesion of Primary Vascular Smooth Muscle Cells.

- PubMed Central. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease.

- MDPI.

- American Physiological Society Journal.

- ResearchGate.

- R&D Systems. 8-Bromo-cGMP, sodium salt.

- National Institutes of Health. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection.

- ResearchGate. (a) Effect of STa, this compound and specific inhibitor of PKG on....

- American Heart Association Journals.

- ResearchGate. This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer | Request PDF.

- Brieflands. cGMP Phosphodiesterases (cGMP PDEs) As Therapeutic Targets in Cancer.

- ResearchGate. (PDF) Studies of cGMP analog specificity and function of the two intrasubunit binding site of cGMP-dependent protein kinase.

- Cell Biolabs, Inc. cGMP ELISA Kit (Colorimetric).

- PubMed. Nitric oxide donor 8-bromo-cGMP suppresses cholesterol depleted RBCs band 3 dysfunction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 4. This compound BIOLOG Life Science Institute [biolog.de]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biolog.de [biolog.de]

- 15. cellbiolabs.com [cellbiolabs.com]